Compound Description: This compound is a thiazole derivative synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. Its structure was confirmed through FT-IR, NMR, and LCMS data. []
Relevance: This compound shares the core thiazole ring and acetamide side chain with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Furthermore, both compounds feature a substituted aromatic ring attached to the thiazole ring, highlighting their structural similarity. []
Compound Description: This compound was synthesized via the reaction of ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoate with 4,5,6,7-tetraydrophthalic anhydride. Its structure was confirmed by X-ray single-crystal diffraction. The compound crystallizes in the monoclinic system, space group P21/n. []
Relevance: While not directly sharing the same core structure, this compound demonstrates the use of substituted heterocyclic rings as pharmacophores, similar to the piperazine and thiazole rings present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []
Compound Description: This series of compounds features a partly saturated benzothiazole coupled with substituted piperazines. The compounds were synthesized from cyclic 1,3-diones in a three-step reaction sequence. They were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry. []
Relevance: This series highlights the combination of a piperazine ring and a thiazole moiety, both present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of an acetamide side chain further emphasizes the structural similarities between this series and the target compound. []
Compound Description: This series of compounds was synthesized by reacting 2-substituted benzoxazin-4-one with (E)-2-(4-Substituedstyryl)-4H-benzo[d][1,3]oxazin-4-one. The compounds were characterized by infrared, 1H NMR, and mass spectral analysis and then evaluated for antifungal and antibacterial activity. []
Relevance: Although lacking the piperazine ring, this series showcases the use of substituted thiadiazole derivatives, a chemical class related to the thiazole ring in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Both the target compound and these derivatives incorporate various substituents on aromatic rings, emphasizing the importance of these modifications for biological activity. []
Compound Description: This compound, containing the norfloxacin anion, showcases a distorted MgO6 octahedral geometry. The crystal structure exhibits O—H⋯O and O—H⋯N hydrogen bonds contributing to its packing. []
Relevance: This compound features a piperazine ring, a key structural element also present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This highlights the prevalence of piperazine moieties in biologically active compounds. []
Compound Description: This compound is a key intermediate for the synthesis of prulifloxacin (NM441), a new tricyclic quinolone antibacterial agent. The synthesis relies on chlorination and deacetylation of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate, followed by intramolecular cyclization. []
Relevance: While not a direct analog, this compound shares the thiazole ring fused with a quinolone structure, similar to the thiazole-containing 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This suggests that incorporating thiazole rings into larger heterocyclic frameworks might be a strategy for developing new antibacterial agents. []
Compound Description: SB-674042 is a selective OX1 antagonist. It exhibits high affinity for the OX1 receptor and plays a crucial role in understanding the pharmacology of orexin receptors. [, , ]
Relevance: SB-674042 shares a thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, albeit with different substitutions. This highlights the relevance of thiazole rings in pharmaceuticals targeting different biological systems. [, , ]
Compound Description: EMPA acts as a selective OX2 antagonist, demonstrating high affinity and binding specifically to the OX2 receptor. It is essential in studying the role of OX2 in various physiological processes. [, , ]
Relevance: Although not structurally analogous to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, EMPA demonstrates the importance of heterocyclic ring systems like pyridines in designing receptor-specific antagonists. [, , ]
Relevance: While not structurally similar to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, PK11195 exemplifies the application of heterocyclic frameworks in developing radioligands for specific targets. []
Compound Description: ER176, an analog of PK11195, is a new radioligand for imaging TSPO. It shows little sensitivity to the single nucleotide polymorphism rs6971 and demonstrates high specific binding in the brain. []
Relevance: ER176, while structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, highlights the exploration of various heterocyclic scaffolds for developing improved radioligands for specific targets. []
Compound Description: XBD173 acts as a TSPO blocker, used to determine nondisplaceable distribution volume in brain imaging studies. It helps assess the binding potential of radioligands targeting TSPO. []
Relevance: Although lacking the piperazine and thiazole rings present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, XBD173 demonstrates the diverse range of heterocyclic structures with biological activity, particularly targeting the TSPO. []
Compound Description: PBR28, a second-generation radioligand for TSPO, demonstrates sensitivity to rs6971 and provides valuable information in brain imaging studies. []
Relevance: Though structurally dissimilar to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, PBR28 highlights the ongoing research efforts in developing and refining radioligands based on different heterocyclic cores for imaging TSPO. []
Compound Description: This compound is a coumarin derivative synthesized by reacting N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide with maleic anhydride. Its antioxidant activity was evaluated using DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. []
Relevance: This compound highlights the biological activity of coumarin derivatives, which, like the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, belong to the broad class of heterocyclic compounds. []
Compound Description: This compound, another coumarin derivative, is synthesized by reacting N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide with mercaptoacetic acid. Its antioxidant activity was also assessed using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. []
Relevance: This compound features a thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, making it structurally related to the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This connection emphasizes the relevance of five-membered heterocycles with sulfur and nitrogen in pharmaceutical development. []
Compound Description: Compound 7 emerged as a potent inhibitor of HIV-1 assembly, targeting the PI(4,5)P2 binding site of the HIV-1 matrix (MA) protein. It exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5–15.6 μM for various group M isolates. []
Relevance: Though not a direct structural analog, compound 7 incorporates a piperazine ring and an acetamide side chain, both present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This shared structural motif highlights the importance of these elements in different biologically active compounds. []
Compound Description: Compound 17 demonstrated antiviral activity in a primary human peripheral blood mononuclear cell HIV-1 replication assay. []
Relevance: Compound 17 contains a piperazine ring, suggesting that this structural motif contributes to antiviral activity in different chemical contexts. It is worth noting that 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide also features a piperazine ring, highlighting its potential role in biological activity. []
Compound Description: Compound 18 displayed antiviral activity in a primary human peripheral blood mononuclear cell HIV-1 replication assay. []
Relevance: Although structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, compound 18 features a thiazole ring fused with an imidazole ring, demonstrating the diversity of thiazole-containing heterocyclic systems with potential antiviral activity. []
Compound Description: VUF11211 acts as a high-affinity CXCR3 antagonist, belonging to the piperazinyl-piperidine class with a rigid, elongated structure and two basic groups. []
Relevance: VUF11211 features a piperazine ring, a key structural component also present in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This emphasizes the versatility of piperazine moieties in drug design for diverse targets. []
Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, categorized as an 8-azaquinazolinone. It lacks basic groups and demonstrates potent inhibition of CXCR3 chemokine binding and function. [, , ]
Relevance: While structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, NBI-74330 highlights the successful application of diverse heterocyclic frameworks in developing high-affinity antagonists for specific receptors like CXCR3. [, , ]
Compound Description: VUF10085/AMG-487, a 3H-pyrido[2,3-d]pyrimidin-4-one derivative, blocks the actions of CXCL10 and CXCL11 at the human CXCR3. It exhibits noncompetitive antagonism and inverse agonism at the CXCR3 receptor. [, , ]
Relevance: Though structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, VUF10085/AMG-487 exemplifies the use of various heterocyclic scaffolds in designing noncompetitive antagonists and inverse agonists for specific receptors like CXCR3. [, , ]
Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, inhibits the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It acts as a noncompetitive antagonist and demonstrates inverse agonism at CXCR3. []
Relevance: Though structurally different from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, VUF5834 highlights the exploration of different heterocyclic frameworks in designing noncompetitive antagonists and inverse agonists for specific receptors like CXCR3. []
Compound Description: VUF10132, an imidazolium compound, blocks the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It exhibits noncompetitive antagonism and shows inverse agonism at CXCR3. []
Relevance: While not a direct structural analog, VUF10132 emphasizes the use of imidazolium derivatives, a chemical class related to the thiazole ring in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, in drug design targeting CXCR3. []
Compound Description: TAK-779, a quaternary ammonium anilide, blocks the actions of CXCL10 and CXCL11 at the human CXCR3 receptor. It acts as a noncompetitive antagonist with weak partial inverse agonism at CXCR3. []
Relevance: While lacking the core structure of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, TAK-779 demonstrates the importance of exploring diverse chemical structures, including quaternary ammonium salts, in developing antagonists with unique pharmacological profiles. []
Compound Description: This compound is a MEK inhibitor investigated for its potential in cancer treatment, especially when combined with other anti-cancer agents. [, , ]
Relevance: While structurally distinct from 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, it showcases the use of fused heterocyclic systems, emphasizing the broad applicability of such structures in drug development for various therapeutic areas. [, , ]
Compound Description: This compound is a B-Raf inhibitor investigated for its potential in cancer treatment, especially when combined with other anti-cancer agents. [, , ]
Relevance: This compound shares the thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, demonstrating the versatility of this heterocyclic moiety in drug design for diverse targets, including those related to cancer therapy. [, , ]
Compound Description: This series of compounds represents novel acid derivatives of norfloxacin synthesized by reacting norfloxacin with thiazole diazonium chloride, followed by condensation with various β-diketones. Their structures were confirmed through spectral studies, including IR and 1H NMR. []
Relevance: These compounds share the piperazine ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, highlighting the prevalence of this structural motif in medicinal chemistry. The presence of the thiazole group further emphasizes the structural similarity to the target compound. []
Compound Description: This series, like 6a-e, represents novel acid derivatives of norfloxacin, but they are synthesized using benzothiazole diazonium chloride instead of thiazole diazonium chloride. Their structures were also established on the basis of spectral data. []
Relevance: These compounds feature a benzothiazole ring, a bicyclic heterocycle incorporating a thiazole ring, thus related to the thiazole in 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. This emphasizes the importance of exploring both simple and fused thiazole derivatives in drug design. []
Compound Description: This series of compounds was synthesized by reacting substituted-thiazole-2-semicarbazides with ethyl acetoacetate. All compounds were characterized by spectral data and screened for antimicrobial activity. []
Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of a pyrazole ring fused to the thiazole further emphasizes the potential of combining these heterocyclic structures for biological activity. []
Compound Description: This series of compounds, similar to 4a-b, was synthesized by reacting substituted-thiazole-2-semicarbazides with ethyl cyanoacetate. They were also characterized by spectral data and evaluated for their antimicrobial activity. []
Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, demonstrating the continued exploration of thiazole derivatives for antimicrobial properties. []
Compound Description: This series of compounds was synthesized by reacting substituted-thiazole-2-semicarbazides with acetylacetone. The compounds were characterized by spectral data and tested for antimicrobial activity. []
Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The incorporation of a pyrazole ring, albeit without the fused dihydro-pyrazole ring present in 4a-b and 5a-b, still highlights the potential of combining these heterocyclic structures for developing bioactive compounds. []
Compound Description: This series was synthesized by reacting substituted-thiazole-2-semicarbazides with carbon disulfide and potassium hydroxide. The compounds were characterized by spectral data and tested for antimicrobial activity. []
Relevance: These compounds feature a thiazole ring linked to an oxadiazole ring, showcasing the potential of combining these heterocycles for biological activity, similar to the thiazole-containing 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []
Compound Description: This series was synthesized by reacting substituted-thiazole-2-semicarbazides with various substituted aromatic acids in the presence of phosphorus oxychloride. The compounds were characterized by spectral data and evaluated for their antimicrobial activity. []
Relevance: These compounds share the core thiazole ring with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. The presence of the oxadiazole ring further emphasizes the potential of combining these heterocyclic structures for biological activity. []
Relevance: This compound features a piperazine ring fused with a thiazole-containing quinoline system, highlighting the structural similarities to 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. Both compounds demonstrate the potential of incorporating piperazine and thiazole moieties in biologically active molecules, particularly in the field of antibacterial research. []
Compound Description: NM441, an N-(5-methyl-2-oxo-1,3-dioxol-4-yl) derivative of NM394, acts as a prodrug with potent in vivo antibacterial activity. It is readily absorbed and hydrolyzed to NM394 in vivo. []
Relevance: This compound highlights the strategy of improving bioavailability and in vivo efficacy by designing prodrugs based on a structurally similar compound like NM394, which shares the core piperazine-thiazole-quinoline framework with 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.